molecular formula C11H11NO3 B8404673 2H-Pyrano[3,2-b]pyridine-3-carboxylic acid ethyl ester

2H-Pyrano[3,2-b]pyridine-3-carboxylic acid ethyl ester

Cat. No. B8404673
M. Wt: 205.21 g/mol
InChI Key: PQOPCZBQZUKORQ-UHFFFAOYSA-N
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Patent
US07081453B2

Procedure details

A mixture of NaH 60% (0.051 mol) in THF (20 ml) was stirred at 0° C. A solution of 3-hydroxy-2-pyridinecarboxaldehyde (0.034 mol) in THF (75 ml) was added dropwise at 0° C. The reaction mixture was stirred for one hour at room temperature. A solution of 2-(diethoxyphosphinyl)-2-propenoic acid, ethyl esther (0.041 mol) in THF (75 ml) was added portionwise at 0° C. The reaction mixture was stirred for 24 hours at room temperature, then stirred and refluxed for 4 hours, then stirred for 24 hours at room temperature. A 10% aqueous NH4Cl solution was added and the mixture was extracted with DCM. The separated organic layer was dried, filtered and the solvent evaporated. The residue was purified by short open column chromatography over silica gel. The desired fractions were collected and the solvent was evaporated, yielding 0.56 g of 2H-pyrano[3,2-b]pyridine-3-carboxylic acid, ethyl ester (intermediate 24).
Name
Quantity
0.051 mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.034 mol
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
2-(diethoxyphosphinyl)-2-propenoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[C:5]([CH:10]=O)=[N:6][CH:7]=[CH:8][CH:9]=1.C(OP(OCC)([C:17](=[CH2:21])[C:18]([OH:20])=[O:19])=O)C.[NH4+].[Cl-].[CH2:27]1COC[CH2:28]1>>[O:3]1[C:4]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[CH:10]=[C:17]([C:18]([O:20][CH2:27][CH3:28])=[O:19])[CH2:21]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.051 mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.034 mol
Type
reactant
Smiles
OC=1C(=NC=CC1)C=O
Name
Quantity
75 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
2-(diethoxyphosphinyl)-2-propenoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(=O)(C(C(=O)O)=C)OCC
Name
Quantity
75 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for one hour at room temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 24 hours at room temperature
Duration
24 h
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
stirred for 24 hours at room temperature
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM
CUSTOM
Type
CUSTOM
Details
The separated organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by short open column chromatography over silica gel
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
O1CC(=CC2=NC=CC=C21)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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